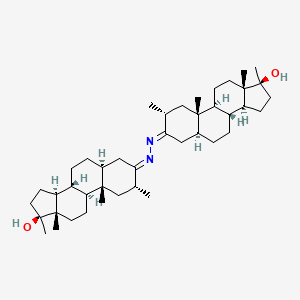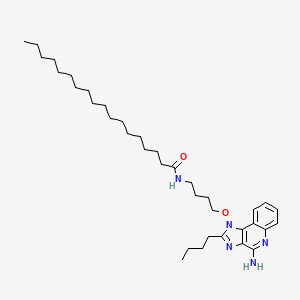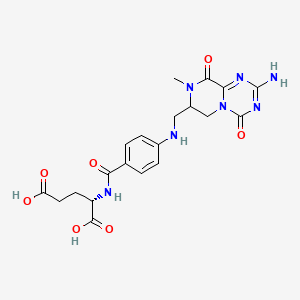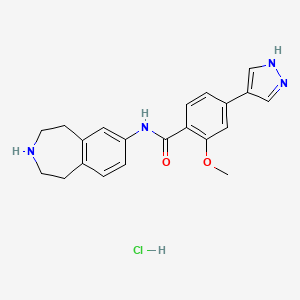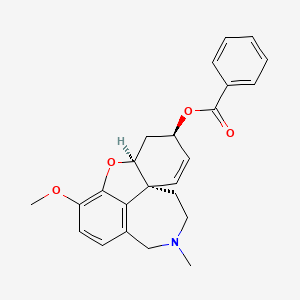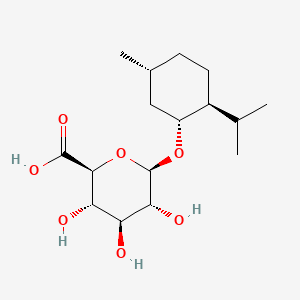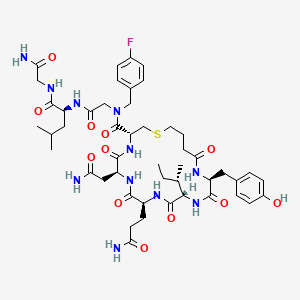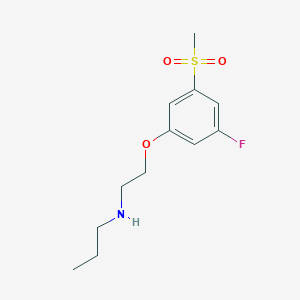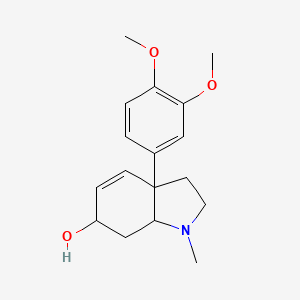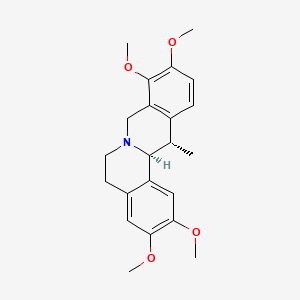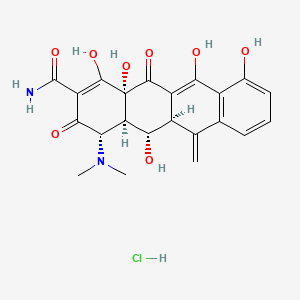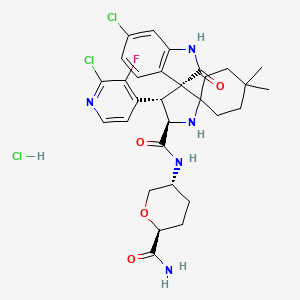
Milademetan HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.
Aplicaciones Científicas De Investigación
1. Milademetan as an MDM2 Inhibitor in Solid Tumors
Milademetan (DS-3032, RAIN-32) acts as an orally available mouse double minute 2 (MDM2) antagonist, showing potential antineoplastic activity by increasing p53 activity through interruption of the MDM2‐p53 interaction. This has been observed in Japanese patients with solid tumors who relapsed after or were refractory to standard therapy, indicating its role in tumor suppression and potential application in cancer treatment (Takahashi et al., 2021).
2. Drug-Drug Interaction Risk Assessment
Milademetan, being a CYP3A and P-glycoprotein substrate and moderate CYP3A inhibitor, has been evaluated for drug-drug interaction risks. This is vital in understanding its safe application in clinical settings, especially when considering its administration with other medications (Hong et al., 2021).
3. Efficacy in Advanced Cancers
A Phase I study of Milademetan in patients with advanced liposarcoma, solid tumors, or lymphomas highlighted its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy. This suggests milademetan's broader potential in treating various advanced cancers (Gounder et al., 2023).
4. MDM2-p53 Interaction Inhibition
Milademetan's mechanism of action involves binding to, and preventing the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53, thereby inhibiting the proteasome-mediated enzymatic degradation of p53 and restoring p53 signaling, leading to tumor cell apoptosis (Definitions, 2020).
5. Phase 3 Studies for De-Differentiated Liposarcomas
Studies such as the MANTRA phase 3 trial evaluated the efficacy and safety of milademetan versus trabectedin in patients with unresectable or metastatic de-differentiated liposarcomas. This suggests its targeted application in specific cancer types (Gounder et al., 2022).
6. Evaluation in Intimal Sarcoma
Milademetan was studied in intimal sarcoma, a rare high-grade malignant neoplasm, especially in patients with MDM2 amplification. The focus on targeting the MDM2-p53 axis in such specific and rare cancer types signifies its potential in personalized cancer therapy (Yonemori et al., 2019).
Propiedades
Fórmula molecular |
C30H35Cl3FN5O4 |
|---|---|
Peso molecular |
654.99 |
Nombre IUPAC |
(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyloxan-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide hydrochloride |
InChI |
InChI=1S/C30H34Cl2FN5O4.ClH/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);1H/t16-,20+,21+,23-,30-;/m1./s1 |
Clave InChI |
QHGIVDUFDSYILN-LINJWFRASA-N |
SMILES |
O=C([C@H](N1)[C@H](C2=C(F)C(Cl)=NC=C2)[C@]3(C(NC4=C3C=CC(Cl)=C4)=O)C51CCC(C)(C)CC5)N[C@H]6CO[C@H](C(N)=O)CC6.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate; Milademetan HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



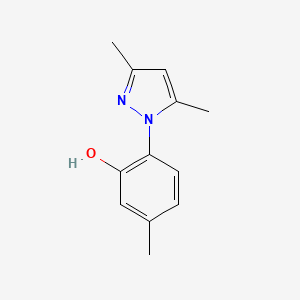
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
